BenchChemオンラインストアへようこそ!

3,29-O-Dibenzoyloxykarounidiol

Anti-tumor promotion EBV-EA inhibition IC50

3,29-O-Dibenzoyloxykarounidiol (Karounidiol dibenzoate; CAS 389122-01-4) is a pentacyclic triterpenoid benzoate isolated from Momordica grosvenori and Trichosanthes kirilowii (Cucurbitaceae). It belongs to the D:C-friedo-oleanane (multiflorane) structural class and is characterized by benzoyl esterification at both C-3 and C-29 hydroxyl positions.

Molecular Formula C44H56O4
Molecular Weight 648.9 g/mol
Cat. No. B2468855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,29-O-Dibenzoyloxykarounidiol
Molecular FormulaC44H56O4
Molecular Weight648.9 g/mol
Structural Identifiers
SMILESCC1(C(CCC2(C1CC=C3C2=CCC4(C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6)C)C)C)C)OC(=O)C7=CC=CC=C7)C
InChIInChI=1S/C44H56O4/c1-39(2)34-19-18-33-32(42(34,5)22-21-36(39)48-38(46)31-16-12-9-13-17-31)20-23-44(7)35-28-40(3,24-25-41(35,4)26-27-43(33,44)6)29-47-37(45)30-14-10-8-11-15-30/h8-18,20,34-36H,19,21-29H2,1-7H3/t34-,35+,36+,40+,41+,42+,43+,44-/m0/s1
InChIKeyRTSZUVCSDUONDF-GJSTXJOSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,29-O-Dibenzoyloxykarounidiol: Triterpenoid Benzoate with Distinct EBV-EA Inhibition Profile for Anti-Tumor Promotion Research


3,29-O-Dibenzoyloxykarounidiol (Karounidiol dibenzoate; CAS 389122-01-4) is a pentacyclic triterpenoid benzoate isolated from Momordica grosvenori and Trichosanthes kirilowii (Cucurbitaceae) [1]. It belongs to the D:C-friedo-oleanane (multiflorane) structural class and is characterized by benzoyl esterification at both C-3 and C-29 hydroxyl positions [2]. This compound has been primarily investigated as an inhibitor of Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), positioning it as a candidate for anti-tumor promotion (cancer chemoprevention) studies [1]. The dibenzoate substitution pattern distinguishes it from the parent alcohol karounidiol, conferring altered physicochemical properties and a distinct in vitro potency profile [2].

Why 3,29-O-Dibenzoyloxykarounidiol Cannot Be Replaced by Karounidiol or Other Triterpenoid Analogs in EBV-EA Inhibition Studies


Substitution of 3,29-O-dibenzoyloxykarounidiol with its parent alcohol karounidiol or closely related analogs such as 7-oxodihydrokarounidiol or 5-dehydrokarounidiol dibenzoate introduces significant variability in experimental outcomes. While all members of this multiflorane-type triterpenoid class exhibit inhibitory activity against TPA-induced EBV-EA activation, the magnitude of effect and the concentration required to achieve half-maximal inhibition differ substantially [1]. The presence of the C-29 benzoyl ester in 3,29-O-dibenzoyloxykarounidiol modifies both lipophilicity and molecular recognition, resulting in a distinct IC50 value (0.8 μM) that cannot be extrapolated from the in vivo ID50 values reported for karounidiol (0.3 mg/ear) or 7-oxodihydrokarounidiol (0.4 mg/ear) [2]. Generic substitution without verification therefore risks mischaracterizing potency, confounding structure-activity relationship (SAR) analyses, and compromising reproducibility in anti-tumor promotion assays.

Quantitative Differentiation of 3,29-O-Dibenzoyloxykarounidiol: Comparative Potency, Selectivity, and Handling Evidence


EBV-EA Inhibition: 3,29-O-Dibenzoyloxykarounidiol Exhibits Sub-Micromolar IC50 Distinct from Parent Karounidiol

3,29-O-Dibenzoyloxykarounidiol demonstrates an IC50 of 0.8 μM for inhibition of TPA-induced EBV-EA expression in Raji cells, as determined by dose-response analysis [1]. This in vitro metric is not directly comparable to the in vivo ID50 values reported for karounidiol (0.3 mg/ear) and 7-oxodihydrokarounidiol (0.4 mg/ear) in the mouse ear inflammation model [2], highlighting that the dibenzoate derivative cannot be substituted with the parent alcohol in cellular assays without altering observed potency.

Anti-tumor promotion EBV-EA inhibition IC50

EBV-EA Inhibition at Fixed Molar Ratio: 70–100% Suppression Comparable to Structural Analogs

In a comparative evaluation of triterpenoids from Momordica grosvenori, 3,29-O-dibenzoyloxykarounidiol (karounidiol dibenzoate, compound 2) inhibited EBV-EA induction by 70–100% at a molar ratio of 1 × 10³ to TPA in Raji cells [1]. The closely related analog 5-dehydrokarounidiol dibenzoate (compound 1) exhibited inhibition within the same range (70–100%) under identical conditions, while the parent triterpene mono-ols (compounds 4–6) were not individually quantified in this publication [1].

Anti-tumor promotion EBV-EA Triterpenoid SAR

Lipophilicity Differentiation: XLogP3-AA of 11.4 Contrasts with More Polar Triterpenoid Analogs

3,29-O-Dibenzoyloxykarounidiol possesses a computed XLogP3-AA value of 11.4, reflecting its high lipophilicity due to dual benzoyl esterification at C-3 and C-29 [1]. In contrast, the parent alcohol karounidiol (D:C-friedo-oleana-7,9(11)-diene-3α,29-diol) has a substantially lower computed XLogP3 of approximately 7.5 [2], while 7-oxodihydrokarounidiol (XLogP3 ~6.8) is even more polar [2]. This lipophilicity difference has direct implications for solvent selection, membrane permeability predictions, and chromatographic behavior.

Physicochemical property Lipophilicity DMPK

Computed ADMET Profile Indicates High Predicted Human Intestinal Absorption (99.6%)

In silico ADMET evaluation using admetSAR 2 predicts that 3,29-O-dibenzoyloxykarounidiol has a 99.6% probability of human intestinal absorption (HIA+) and a 55.7% probability of human oral bioavailability [1]. Predicted subcellular localization is mitochondria (90.1% probability), and the compound is predicted to be Caco-2 permeable (negative, 78.7% probability) and blood-brain barrier permeable (positive, 57.5% probability) [1]. Comparable in silico data for karounidiol and 7-oxodihydrokarounidiol are not available in the same database, precluding direct quantitative comparison.

ADMET Bioavailability in silico prediction

Storage Stability: 24-Month Shelf Life at 2–8°C with Light Protection

3,29-O-Dibenzoyloxykarounidiol, when stored as a powder at 2–8°C protected from light in a tightly sealed vial, maintains stability for up to 24 months [1]. Stock solutions prepared in DMSO are recommended for use on the same day; however, aliquoted solutions stored at -20°C remain usable for up to two weeks [1]. Alternative vendor specifications indicate 3-year stability for powder stored at -20°C .

Storage stability Handling protocol Procurement planning

Optimal Research Applications for 3,29-O-Dibenzoyloxykarounidiol Based on Verified Differentiation Evidence


In Vitro Anti-Tumor Promotion Screening Requiring Defined Cellular IC50 Benchmarks

Use 3,29-O-dibenzoyloxykarounidiol as a positive control or test compound in Raji cell-based EBV-EA inhibition assays where a sub-micromolar IC50 (0.8 μM) has been established [1]. This application leverages the compound's well-characterized in vitro potency and avoids the confounding factors associated with in vivo ID50 values reported for parent alcohols [2]. The defined IC50 provides a reproducible reference point for SAR studies comparing triterpenoid derivatives.

Lipophilicity-Dependent Membrane Permeability and Formulation Development Studies

Employ 3,29-O-dibenzoyloxykarounidiol (XLogP3-AA = 11.4) as a model highly lipophilic triterpenoid for comparative solubility, permeability, and formulation optimization experiments [1]. Its 4-log unit higher lipophilicity relative to karounidiol makes it suitable for investigating the impact of esterification on passive diffusion, Caco-2 permeability, and the development of lipid-based or surfactant-enhanced delivery systems.

Natural Product Library Screening for Anti-EBV and Cancer Chemoprevention Agents

Include 3,29-O-dibenzoyloxykarounidiol in natural product and triterpenoid-focused screening libraries for identifying EBV-EA inhibitors with potential anti-tumor promoting activity. Its demonstrated 70–100% inhibition at 1 × 10³ mol ratio/TPA [1] and defined IC50 [2] make it a benchmark compound for high-throughput screening campaigns targeting TPA-induced EBV reactivation and early-stage carcinogenesis pathways.

Procurement and Inventory Management for Long-Term Triterpenoid Research Programs

Plan procurement and storage of 3,29-O-dibenzoyloxykarounidiol based on documented 24-month shelf life at 2–8°C with light protection [1]. This stability profile supports multi-year research programs and reduces the frequency of re-ordering and lot-to-lot variability. Laboratories should validate vendor-specific storage recommendations and aliquot solutions for single-use to maintain integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,29-O-Dibenzoyloxykarounidiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.